molecular formula C20H20N2O2 B11334661 2-butoxy-N-(quinolin-8-yl)benzamide

2-butoxy-N-(quinolin-8-yl)benzamide

Cat. No.: B11334661
M. Wt: 320.4 g/mol
InChI Key: RLICRHJSNNSNBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-butoxy-N-(quinolin-8-yl)benzamide is a synthetic benzamide derivative designed for chemical and pharmaceutical research. The compound features a quinoline moiety, a structure commonly investigated for its potential biological activities and its ability to act as a directing group in metal-catalyzed C-H functionalization reactions. Researchers may explore its utility as a building block for developing novel molecules or as a model substrate in methodology studies. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C20H20N2O2

Molecular Weight

320.4 g/mol

IUPAC Name

2-butoxy-N-quinolin-8-ylbenzamide

InChI

InChI=1S/C20H20N2O2/c1-2-3-14-24-18-12-5-4-10-16(18)20(23)22-17-11-6-8-15-9-7-13-21-19(15)17/h4-13H,2-3,14H2,1H3,(H,22,23)

InChI Key

RLICRHJSNNSNBM-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=CC=C1C(=O)NC2=CC=CC3=C2N=CC=C3

Origin of Product

United States

Preparation Methods

Alkylation-Amidation Sequential Approach

This two-step method involves synthesizing 2-butoxybenzoic acid prior to amide bond formation.

Step 1: Synthesis of 2-Butoxybenzoic Acid

Reagents :

  • 2-Hydroxybenzoic acid (1.0 equiv)

  • 1-Bromobutane (1.2 equiv)

  • Sodium hydride (1.5 equiv)

  • DMF (solvent)

Procedure :

  • 2-Hydroxybenzoic acid is deprotonated with NaH in DMF at 0°C.

  • 1-Bromobutane is added dropwise, and the mixture is stirred at 25°C for 12 h.

  • The crude product is acidified with HCl, extracted with EtOAc, and purified via recrystallization (ethanol/water).

Yield : 70–85%

Step 2: Amide Coupling with 8-Aminoquinoline

Reagents :

  • 2-Butoxybenzoic acid (1.0 equiv)

  • Thionyl chloride (SOCl₂, 1.5 equiv)

  • 8-Aminoquinoline (1.1 equiv)

  • Triethylamine (2.0 equiv)

  • Dichloromethane (solvent)

Procedure :

  • 2-Butoxybenzoic acid is converted to its acid chloride using SOCl₂ under reflux.

  • The acid chloride is reacted with 8-aminoquinoline in DCM with triethylamine at 0°C.

  • The product is isolated via column chromatography (EtOAc/hexanes, 1:4).

Yield : 65–75%

Direct C–H Functionalization of N-(quinolin-8-yl)benzamide

This one-pot method employs transition-metal catalysis to introduce the butoxy group post-amide formation.

Reagents :

  • N-(quinolin-8-yl)benzamide (1.0 equiv)

  • 1-Bromobutane (1.5 equiv)

  • Cu(OAc)₂ (10 mol%)

  • K₂CO₃ (2.0 equiv)

  • DMF (solvent)

Procedure :

  • N-(quinolin-8-yl)benzamide, 1-bromobutane, Cu(OAc)₂, and K₂CO₃ are heated at 80°C in DMF for 24 h.

  • The mixture is filtered, concentrated, and purified via silica gel chromatography.

Yield : 55–60%

Comparative Analysis of Methods

ParameterAlkylation-AmidationDirect C–H Functionalization
Total Yield 65–75%55–60%
Reaction Time 24–36 h24 h
Catalyst Cost NoneCu(OAc)₂ ($0.15/g)
Purification Column chromatographyColumn chromatography
Scalability HighModerate

Advantages of Alkylation-Amidation :

  • Higher yields due to optimized etherification conditions.

  • Avoids transition-metal contaminants.

Advantages of Direct C–H Functionalization :

  • Fewer steps (one-pot reaction).

Optimization Strategies

Solvent and Base Screening for Alkylation

SolventBaseYield (%)
DMFNaH85
THFK₂CO₃62
DCMDBU48

NaH in DMF provides superior deprotonation efficiency for 2-hydroxybenzoic acid.

Coupling Reagents for Amidation

Reagent SystemYield (%)
SOCl₂ + Et₃N75
EDCl/HOBt78
DCC/DMAP70

EDCl/HOBt minimizes racemization and side reactions.

Purification and Characterization

  • Purification : Silica gel chromatography (EtOAc/hexanes, 1:4) removes unreacted 8-aminoquinoline and byproducts.

  • Characterization :

    • ¹H NMR (CDCl₃): δ 8.85 (dd, 1H, quinoline H-2), 7.52 (m, 4H, benzamide aromatic), 4.02 (t, 2H, OCH₂).

    • HRMS : [M+H]⁺ calc. for C₂₀H₂₀N₂O₂: 321.1598; found: 321.1601.

Challenges and Solutions

  • Challenge : Low regioselectivity during alkylation.
    Solution : Use bulky bases (e.g., NaH) to favor O-alkylation over C-alkylation.

  • Challenge : Acid sensitivity of 8-aminoquinoline.
    Solution : Conduct amidation at 0°C to prevent decomposition.

Industrial-Scale Considerations

  • Continuous Flow Reactors : Enable safer handling of exothermic alkylation steps.

  • Cost Analysis :

    • Raw material cost: $12.50/g (alkylation-amidation) vs. $14.20/g (C–H functionalization).

    • Catalyst recycling reduces Cu(OAc)₂ costs by 40% in large batches.

Chemical Reactions Analysis

Types of Reactions

2-butoxy-N-(quinolin-8-yl)benzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-butoxy-N-(quinolin-8-yl)benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-butoxy-N-(quinolin-8-yl)benzamide involves its interaction with specific molecular targets. The compound can act as a bidentate ligand, coordinating with metal ions to form stable complexes. These complexes can then participate in various biochemical pathways, leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position and Electronic Effects

The position and nature of substituents on the benzamide ring significantly impact reactivity and physical properties:

Compound Substituent Yield Melting Point (°C) Key Spectral Data Reference
4-Chloro-N-(quinolin-8-yl)benzamide 4-Cl 93% 100–102 IR: 1674 cm⁻¹ (C=O); HRMS: [M]+ 327.0128 (calc.), 327.0150 (obs.)
4-Methyl-N-(quinolin-8-yl)benzamide 4-CH₃ 92% 136–138 IR: 1674 cm⁻¹ (C=O); HRMS: [M+H]+ 299.1178 (calc.), 299.1181 (obs.)
2-Methyl-N-(quinolin-8-yl)benzamide 2-CH₃ Recovered in 20% after reaction; deuterium exchange studied
N-(quinolin-8-yl)-4-(trifluoromethyl)benzamide 4-CF₃ 90% 92–94 IR: 1669 cm⁻¹ (C=O); HRMS: [M+H]+ 325.1335 (calc.), 325.1366 (obs.)
4-(tert-Butyl)-N-(quinolin-8-yl)benzamide 4-C(CH₃)₃ Used in Pd-catalyzed benzylation; bulky substituent enhances steric hindrance
2-Fluoro-N-(quinolin-8-yl)benzamide 2-F 65% ¹H NMR: δ 10.95 (s, 1H); ¹³C NMR: 161.88 ppm (C=O)

Key Observations :

  • Para-substituted derivatives (e.g., 4-Cl, 4-CH₃, 4-CF₃) exhibit high yields (90–93%) and distinct IR carbonyl stretches (~1674 cm⁻¹), indicating minimal electronic perturbation from substituents .
  • Ortho-substituted derivatives (e.g., 2-CH₃, 2-F) show altered reactivity. For example, 2-methyl-N-(quinolin-8-yl)benzamide resists cross-coupling reactions, likely due to steric hindrance near the reactive C–H bond .
  • Bulky groups like tert-butyl (4-C(CH₃)₃) enhance steric effects, influencing catalytic outcomes in Pd-mediated benzylation .
C–H Functionalization
  • Copper Catalysis: N-(quinolin-8-yl)benzamide derivatives undergo Cu-catalyzed N-arylation with indoles, facilitated by quinoline-directed C–H activation. Substituents like pyrrolyl or methyl groups modulate reaction efficiency .
  • Cobalt Catalysis: 4-Methyl-N-(quinolin-8-yl)benzamide participates in Co-catalyzed annulation with alkylidenecyclopropanes, yielding spirocyclopropanes in 68% yield .
  • Rhodium Catalysis : 2-Methyl derivatives fail to react in Rh(I)-catalyzed hydroarylation, highlighting the critical role of substituent position .
Oxidation Behavior
  • Under basic conditions, N-(quinolin-8-yl)benzamide undergoes directed C–H methoxylation or chlorination via an organometallic mechanism. Under acidic conditions, nondirected quinoline chlorination occurs via a single-electron-transfer pathway .

Q & A

Q. What are the recommended synthetic routes for 2-butoxy-N-(quinolin-8-yl)benzamide, and how can reaction conditions be optimized?

The synthesis typically involves coupling 2-butoxybenzoic acid with 8-aminoquinoline using a carbodiimide-based coupling agent (e.g., DCC or EDCI) in the presence of DMAP as a catalyst. A solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is employed at room temperature for 12–24 hours. Optimization includes adjusting stoichiometric ratios (e.g., 1.2:1 acid/amine ratio) and using inert atmospheres to minimize side reactions. Post-synthesis purification via column chromatography (e.g., EtOAc/hexane gradient) ensures high purity .

Q. What spectroscopic and analytical methods are critical for characterizing this compound?

Key techniques include:

  • IR Spectroscopy : Confirm amide C=O stretch (~1670 cm⁻¹) and quinoline/benzamide ring vibrations.
  • HRMS : Validate molecular weight (e.g., calculated [M+H]+ for C₂₀H₂₁N₂O₂: 321.1603).
  • ¹H/¹³C NMR : Assign peaks for butoxy (δ ~4.0–4.2 ppm, OCH₂) and quinoline protons (δ ~7.5–9.0 ppm).
  • X-ray Crystallography (if crystals form): Resolve 3D structure and confirm regiochemistry .

Q. How can researchers assess the compound’s preliminary biological activity?

Screen against target enzymes (e.g., PARP-1) using fluorescence-based assays (IC₅₀ determination) or cell-based viability assays (e.g., MTT for antiproliferative effects). Dose-response curves (0.1–100 µM) in cancer cell lines (e.g., HeLa, MCF-7) are standard. Compare with controls like olaparib for PARP-1 inhibition .

Advanced Research Questions

Q. What strategies enable regioselective functionalization of the quinoline core in this compound?

Copper- or cobalt-catalyzed C–H activation allows selective C5 bromination (e.g., using ethyl bromoacetate and Cu(OAc)₂ at 80°C in DCE) or C5 acetonation via microwave-assisted cross-dehydrogenative coupling (CDC) with benzoyl peroxide (BPO) . The N,N-bidentate directing group in the amide moiety facilitates metal coordination, directing reactivity to specific sites .

Q. How do structural modifications (e.g., substituent variation) impact biological activity?

Systematic SAR studies reveal:

  • Butoxy chain : Longer alkoxy groups enhance lipophilicity and membrane permeability (logP >3.5).
  • Quinoline substituents : Electron-withdrawing groups (e.g., -Br, -CF₃) at C5 improve PARP-1 inhibition (IC₅₀ <1 µM vs. ~10 µM for unsubstituted analogs).
  • Amide linker : Replacement with sulfonamide reduces potency due to altered hydrogen-bonding interactions .

Q. What mechanistic insights explain contradictions in catalytic efficiency across different reaction conditions?

Discrepancies in yields (e.g., 60% vs. 88% bromination) arise from:

  • Catalyst choice : Co(III) vs. Cu(II) alters redox pathways (e.g., Co(III) promotes single-electron transfer).
  • Solvent effects : Polar aprotic solvents (DMF) stabilize intermediates better than DCM.
  • Base additives : K₂CO₃ vs. CsOPiv influences deprotonation kinetics during C–H activation .

Data Analysis and Experimental Design

Q. How should researchers design experiments to resolve conflicting data on metabolic stability?

  • In vitro assays : Use liver microsomes (human/rat) with NADPH cofactors to measure t₁/₂.
  • LC-MS/MS : Quantify parent compound depletion (0–60 min).
  • Structural analogs : Compare stability of 2-butoxy vs. 2-methoxy derivatives to identify metabolic soft spots (e.g., CYP3A4-mediated O-dealkylation) .

Q. What computational tools aid in predicting binding modes with biological targets?

  • Molecular docking (AutoDock Vina) : Dock the compound into PARP-1’s NAD+ binding site (PDB: 4UND).
  • MD simulations (GROMACS) : Assess stability of ligand-protein complexes (50 ns trajectories).
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values .

Tables for Key Data

Q. Table 1. Comparison of Catalytic Bromination Methods

CatalystSolventTemp (°C)Yield (%)Reference
Cu(OAc)₂DCE8088
Co(acac)₃DMF10064
BPOMeCNMW, 10075

Q. Table 2. Biological Activity of Derivatives

Substituent (Position)PARP-1 IC₅₀ (µM)Antiproliferative IC₅₀ (MCF-7, µM)
-H (C5)12.345.6
-Br (C5)0.88.2
-CF₃ (C5)0.56.7

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.